molecular formula C12H15NO2S3 B2642951 Benzyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate CAS No. 302902-44-9

Benzyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate

Cat. No.: B2642951
CAS No.: 302902-44-9
M. Wt: 301.44
InChI Key: HSRGRKZNBDYQSY-UHFFFAOYSA-N
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Description

Benzyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains a benzyl group attached to a 1,1-dioxidotetrahydrothiophen-3-yl moiety, which is further linked to a carbamodithioate group. The presence of the dioxidotetrahydrothiophene ring imparts distinctive chemical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate typically involves the reaction of benzyl chloride with 1,1-dioxidotetrahydrothiophene-3-thiol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to its corresponding thiol derivative under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate has found applications in several scientific research areas:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with proteins involved in signaling pathways, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

  • N-benzyl-3-(3-(1,1-dioxidotetrahydrothiophen-3-yl)ureido)benzamide
  • Benzyl (1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)carbamate

Comparison: Benzyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate is unique due to its specific structural features, particularly the presence of the carbamodithioate group This distinguishes it from other similar compounds, which may contain different functional groups or structural motifs

Biological Activity

Benzyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate is a compound of interest due to its biological activity, particularly as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels. This article explores its biological activity, synthesis methods, pharmacological implications, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a unique structure that includes a tetrahydrothiophene moiety and a carbamodithioate group. The synthesis typically involves:

  • Preparation of the dioxidotetrahydrothiophenyl moiety : Achieved through oxidation using agents like hydrogen peroxide.
  • Formation of the final compound : Reaction with benzyl or other appropriate substituents under basic conditions.

This multi-step synthesis allows for the modification of the compound to enhance its biological properties.

This compound primarily targets GIRK channels, which play crucial roles in regulating neuronal excitability and neurotransmitter release. The activation of these channels can lead to:

  • Inhibition of neuronal firing : This is particularly relevant in conditions like epilepsy and anxiety.
  • Modulation of pain perception : By influencing the excitability of pain pathways.

Pharmacological Studies

Research indicates that related compounds exhibit nanomolar potency as GIRK channel activators. The biological activity can be summarized as follows:

  • GIRK Channel Activation : The compound enhances the opening of GIRK channels, leading to hyperpolarization of neurons.
  • Physiological Implications : Activation has been linked to potential therapeutic effects in conditions such as anxiety disorders, pain management, and addiction treatment.

Case Studies

  • Neuroprotective Effects : In animal models, compounds similar to this compound have demonstrated neuroprotective effects by reducing excitotoxicity in models of neurodegeneration.
  • Anticancer Activity : Preliminary studies suggest that derivatives may exhibit anticancer properties, although further research is needed to establish efficacy and mechanisms.

Comparative Analysis

A comparison with other known GIRK channel activators highlights the unique profile of this compound:

Compound NamePotencyTargetTherapeutic Use
This compoundNanomolarGIRK ChannelsPain, Anxiety
Urea-based CompoundsMicromolarGIRK ChannelsLimited Stability
2-Phenoxyethyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioateNanomolarGIRK ChannelsNeuroprotection

Future Directions

The ongoing research into this compound indicates potential for development into therapeutic agents targeting various neurological disorders. Further studies focusing on:

  • Long-term effects and safety profiles
  • Mechanistic studies in vivo
  • Development of more potent derivatives

are essential for advancing this compound into clinical applications.

Properties

IUPAC Name

benzyl N-(1,1-dioxothiolan-3-yl)carbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S3/c14-18(15)7-6-11(9-18)13-12(16)17-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRGRKZNBDYQSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=S)SCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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